trans-2,3-Dibromo-2-butene-1,4-diol

Flame Retardant Polymers Thermogravimetric Analysis Unsaturated Polyester Resins

This trans‑configured brominated diol uniquely combines 65% Br content with terminal hydroxyls, functioning as both a reactive flame retardant and chain extender in polyurethanes—a dual role non‑brominated or chlorine‑based analogs cannot replicate. It enables P–Br synergy for reduced halogen loading and non‑migrating flame resistance, critical for compliant automotive and furniture foams.

Molecular Formula C4H6Br2O2
Molecular Weight 245.9 g/mol
CAS No. 3234-02-4
Cat. No. B146538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,3-Dibromo-2-butene-1,4-diol
CAS3234-02-4
Synonymsdibromobutenediol
Molecular FormulaC4H6Br2O2
Molecular Weight245.9 g/mol
Structural Identifiers
SMILESC(C(=C(CO)Br)Br)O
InChIInChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
InChIKeyMELXIJRBKWTTJH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2,3-Dibromo-2-butene-1,4-diol (CAS 3234-02-4) Procurement & Technical Baseline


trans-2,3-Dibromo-2-butene-1,4-diol (CAS 3234-02-4), also designated as (E)-2,3-dibromobut-2-ene-1,4-diol, is a halogenated unsaturated diol with the molecular formula C₄H₆Br₂O₂ and molecular weight of 245.90 g/mol [1]. It appears as a white crystalline powder with a melting point of 112–114 °C (lit.) and a density of approximately 2.3 g/cm³ . The compound contains two vicinal bromine atoms across a trans-configured double bond and two terminal primary hydroxyl groups, rendering it a bifunctional reactive building block for condensation polymerization, bromination chemistry, and synthesis of brominated organic derivatives [1] [2].

Why Generic Substitution of trans-2,3-Dibromo-2-butene-1,4-diol Fails in Critical Applications


Substituting trans-2,3-dibromo-2-butene-1,4-diol with seemingly similar vicinal dibromo diols, cis-isomers, or non-halogenated butenediols introduces substantial and quantifiable deviations in polymerization kinetics, thermal stability, flame retardancy, and downstream product performance [1]. The trans configuration of the bromine atoms dictates the stereoelectronic environment of the double bond, directly influencing reactivity in electrophilic additions and the regiochemistry of subsequent transformations [1]. In condensation polymerizations, replacing this compound with cis-2-butene-1,4-diol or 2,3-dichloro-2-butene-1,4-diol demonstrably alters the thermal degradation profile and char yield of the resulting polyester, as established by comparative thermogravimetric analysis [2]. Furthermore, the compound's specific combination of bromine content (approximately 65% Br by weight) and terminal hydroxyl functionality enables its dual role as both a reactive flame retardant and a chain extender in polyurethane formulations—a property that non-brominated diols or physically blended brominated additives cannot replicate [1] [3].

Quantitative Differentiation Evidence: trans-2,3-Dibromo-2-butene-1,4-diol vs. Analogous Dihalobutenediols


Enhanced Flame Retardancy in Unsaturated Polyesters: Bromodiol vs. Chlorodiol vs. Non-Halogenated Diol

In a direct comparative thermogravimetric study of unsaturated polyesters synthesized from hexolic anhydride and various diols, the polyester incorporating trans-2,3-dibromo-2-butene-1,4-diol exhibited superior flame retardant character relative to those prepared with 2,3-dichloro-2-butene-1,4-diol, cis-2-butene-1,4-diol, and saturated aliphatic diols. The authors concluded that the bromodiol is 'prominent in increasing the flame retardant character' of the polyesters [1]. The thermal stability and char formation behavior of the bromodiol-based polyester were directly compared against multiple diol analogs under identical TGA conditions [1].

Flame Retardant Polymers Thermogravimetric Analysis Unsaturated Polyester Resins

PET Waste Depolymerization: Microwave-Assisted Process Using trans-2,3-Dibromo-2-butene-1,4-diol vs. Conventional Heating

Tuama et al. demonstrated that trans-2,3-dibromo-2-butene-1,4-diol can depolymerize poly(ethylene terephthalate) (PET) waste under microwave irradiation, producing the oligomer bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT). The use of microwave irradiation was explicitly adopted 'as opposed to the conventional heating process in order to reduce the time required for PET depolymerization' [1]. The BDBHBT product was isolated, fully characterized by FTIR and ¹H-NMR, and subsequently validated as a green corrosion inhibitor [1].

PET Recycling Microwave-Assisted Depolymerization Green Chemistry

Corrosion Inhibition Efficiency: BDBHBT Derived from trans-2,3-Dibromo-2-butene-1,4-diol

The oligomer BDBHBT, synthesized from trans-2,3-dibromo-2-butene-1,4-diol via PET depolymerization, was evaluated as a green corrosion inhibitor for mild steel in 1 M H₃PO₄ medium. At an inhibitor concentration of 0.6 g/L, the highest corrosion inhibition efficiency of 83.3% was observed [1]. Weight loss and electrochemical (open circuit potential) techniques confirmed that the inhibitor adsorbed physically onto the steel surface following the Langmuir adsorption isotherm [1].

Corrosion Inhibition Mild Steel Protection Green Inhibitors

Reactive Flame Retardant Chain Extender in High Resilience Polyether Urethane Foams

In the formulation of high resilience cold-cured polyether urethane foams, 2,3-dibromo-2-butenediol-1,4 functions simultaneously as a reactive fire retardant component and a chain extender. This dual functionality permits replacement of toxic curing agents such as 4,4′-methylene bis(2-chloroaniline) (MOCA) while achieving significantly enhanced self-extinguishing and non-burning characteristics without adversely affecting the foam's physical properties [1]. The compound is incorporated into the polymer backbone, providing permanent flame retardancy that does not leach or migrate [1] [2].

Polyurethane Foams Reactive Flame Retardants Chain Extenders

Synergistic Bromine-Phosphorus Flame Retardant System with Reduced Bromine Loading

In polyurethane formulations, combining 2,3-dibromo-2-butenediol-1,4 with organophosphorus compounds enables a synergistic flame retardant effect that permits a significant reduction in the total bromine content required for fire resistance. The patent specifies that the brominated diol and phosphorus-containing compound are present in amounts defined by the equation P + Br/10 ≅ 0.1 to 1.0, with P ≥ 0.05 wt% and Br ≥ 0.5 wt% [1]. This reduction in bromine loading translates to 'significantly reduced smoke emission in the event of combustion' and 'enhanced physical properties' compared to formulations relying solely on high bromine content [1].

Synergistic Flame Retardants Smoke Suppression Polyurethane Formulations

Herbicidal and Fungicidal Activity: trans-2,3-Dibromo-2-butene-1,4-diol as an Active Agrochemical Intermediate

The compound 2,3-dibromo-2-butene-1,4-diol is disclosed in patent literature as possessing 'marked herbicidal, fungicidal and pesticidal properties' and is further described as 'useful as an intermediate for the preparation of derivatives having similar activities' [1]. This positions the compound not only as a direct active agent but also as a versatile scaffold for generating a family of agrochemical actives.

Agrochemicals Herbicides Fungicides

Priority Application Scenarios for trans-2,3-Dibromo-2-butene-1,4-diol Procurement


Synthesis of Flame Retardant Unsaturated Polyester Resins Requiring Superior Char Formation

As demonstrated by comparative TGA studies, trans-2,3-dibromo-2-butene-1,4-diol yields polyesters with prominently enhanced flame retardant character compared to those prepared with 2,3-dichloro-2-butene-1,4-diol or non-halogenated diols [1]. This scenario is most appropriate for formulating fire-resistant composite materials, coatings, and laminates where intrinsic, non-migrating brominated flame retardancy is required and cannot be achieved with chlorine-based or non-halogenated alternatives.

Microwave-Assisted Chemical Recycling of PET Waste into Value-Added Corrosion Inhibitors

The compound serves as a depolymerization agent for PET waste under microwave irradiation, offering reduced processing time compared to conventional heating methods [1]. The resulting oligomer BDBHBT demonstrates 83.3% corrosion inhibition efficiency on mild steel in phosphoric acid at 0.6 g/L loading [1]. This dual-use scenario—simultaneous plastic waste valorization and green corrosion inhibitor production—represents a unique and quantifiable value proposition.

Formulation of High Resilience Flexible Polyether Urethane Foams with Reduced Toxicity Profile

In this application, trans-2,3-dibromo-2-butene-1,4-diol replaces toxic MOCA as a chain extender while providing reactive flame retardancy [1] [2]. The compound's dual functionality enables 'one-shot' processing and delivers permanent, non-leaching flame resistance without compromising foam physical properties [1]. This scenario is particularly relevant for automotive seating, furniture, and bedding applications subject to flammability regulations and chemical safety restrictions.

Development of Synergistic Bromine-Phosphorus Flame Retardant Polyurethane Systems

When co-formulated with organophosphorus compounds, trans-2,3-dibromo-2-butene-1,4-diol participates in a P–Br synergistic system governed by the equation P + Br/10 ≅ 0.1–1.0 [1]. This enables significant reduction in total bromine loading (to as low as 0.5 wt% Br) while maintaining flame retardancy and achieving reduced smoke emission during combustion [1]. This scenario is ideal for polyurethane formulations where minimizing halogen content and smoke generation is a regulatory or performance priority.

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